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molecular formula C9H9NO4 B8437940 Oxetan-3-yl pyridin-2-yl carbonate

Oxetan-3-yl pyridin-2-yl carbonate

Cat. No. B8437940
M. Wt: 195.17 g/mol
InChI Key: WHIHUQVJHBIQCY-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

To a suspension of sodium hydride, 60% in mineral oil (0.594 g, 14.85 mmol) in THF (50 mL) was added oxetan-3-ol (1 g, 13.50 mmol) at 0° C. After stirring 30 min, the solution was transferred to a solution of di(pyridin-2-yl)carbonate (2.92 g, 13.50 mmol) in THF (50 mL) through a cannula. The formed slurry was stirred at 0° C. for 30 min. The slurry was warmed to rt and stirred for 2 h. The reaction was diluted with EtOAc, washed with brine, dried over MgSO4, filtered, concentrated to give a residue that was purified by Biotage eluting with 20-50% EtOAc in hexanes to afford the desired product oxetan-3-yl pyridin-2-yl carbonate (452 mg, 17.16% yield) as an oil. 500 mg sm recovered. 1H NMR (400 MHz, CHLOROFORM-d) d 8.42 (dd, J=4.6, 1.6 Hz, 1H), 7.89-7.77 (m, 1H), 7.33-7.27 (m, 1H), 7.14 (d, J=8.3 Hz, 1H), 5.62-5.52 (m, 1H), 4.96-4.91 (m, 2H), 4.83-4.78 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.594 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[CH2:6][CH:5]([OH:7])[CH2:4]1.[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][C:15](=O)[O:16]C1C=CC=CN=1>C1COCC1.CCOC(C)=O>[C:15](=[O:16])([O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][N:8]=1)[O:7][CH:5]1[CH2:6][O:3][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.594 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C1)O
Step Three
Name
Quantity
2.92 g
Type
reactant
Smiles
N1=C(C=CC=C1)OC(OC1=NC=CC=C1)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The formed slurry was stirred at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by Biotage
WASH
Type
WASH
Details
eluting with 20-50% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(OC1COC1)(OC1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 452 mg
YIELD: PERCENTYIELD 17.16%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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